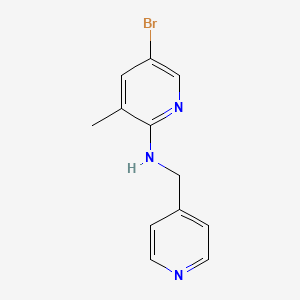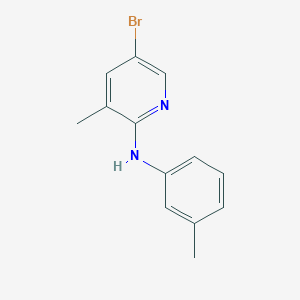
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
Übersicht
Beschreibung
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine (5-BMP) is a small molecule agonist of the G protein-coupled receptor GPR120 and is a promising therapeutic agent for the treatment of metabolic diseases such as diabetes and obesity. 5-BMP has been studied for its ability to modulate glucose and lipid metabolism, as well as its potential to reduce inflammation and improve insulin sensitivity.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been studied for its potential to modulate glucose and lipid metabolism, reduce inflammation, and improve insulin sensitivity. In particular, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to activate the GPR120 receptor, leading to increased glucose uptake and decreased lipid accumulation in cells. In addition, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been shown to reduce inflammation in cells, and to improve insulin sensitivity in laboratory animals.
Wirkmechanismus
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine activates the GPR120 receptor, leading to increased glucose uptake and decreased lipid accumulation in cells. Activation of GPR120 by 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine leads to the activation of the PI3K/Akt signaling pathway, which is involved in glucose metabolism and lipid metabolism. In addition, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to reduce inflammation in cells by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to activate the GPR120 receptor, leading to increased glucose uptake and decreased lipid accumulation in cells. In addition, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been shown to reduce inflammation in cells, and to improve insulin sensitivity in laboratory animals. Furthermore, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine has been found to reduce the production of pro-inflammatory cytokines, which are associated with metabolic diseases such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in laboratory experiments has several advantages. 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a small molecule that can be easily synthesized, and it is relatively inexpensive. Furthermore, 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a potent agonist of the GPR120 receptor, making it a useful tool for studying the effects of GPR120 activation on glucose and lipid metabolism. However, the use of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in laboratory experiments is limited by its short half-life, as well as its potential to cause side effects in laboratory animals.
Zukünftige Richtungen
The potential of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine as a therapeutic agent for the treatment of metabolic diseases such as diabetes and obesity is promising. Future research should focus on optimizing the synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine, as well as developing strategies to increase its half-life and reduce its potential side effects. In addition, further research should be conducted to investigate the effects of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine on other metabolic pathways, and to explore the potential of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine as a therapeutic agent for other diseases. Finally, further studies should be conducted to better understand the mechanisms by which 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine modulates glucose and lipid metabolism, and to determine the optimal dose and administration method for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine in laboratory animals and humans.
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-4-3-5-12(6-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYFARGCCOEAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



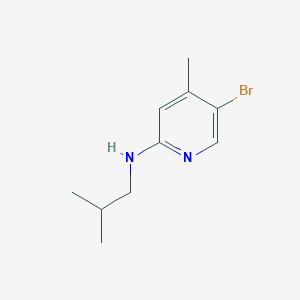

![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525227.png)
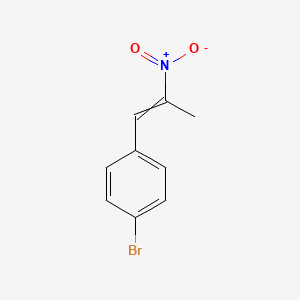
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)
![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)
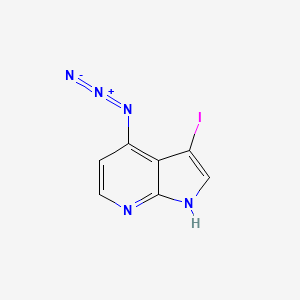
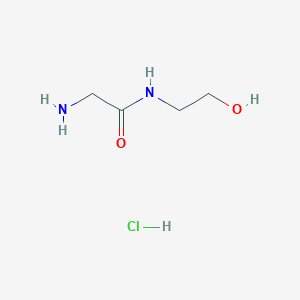
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)
